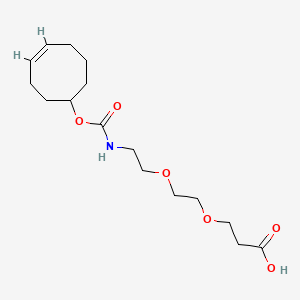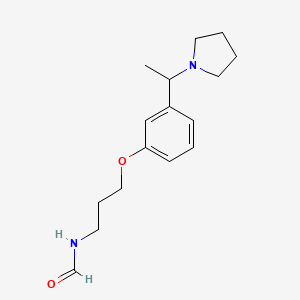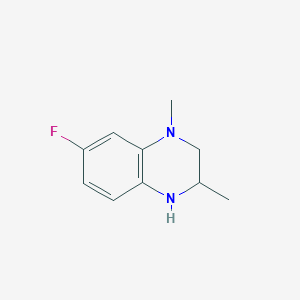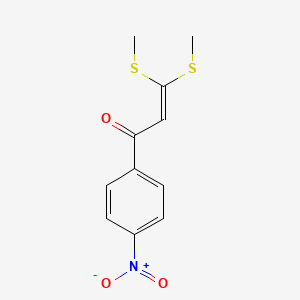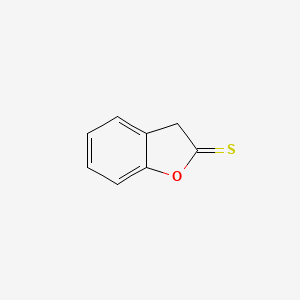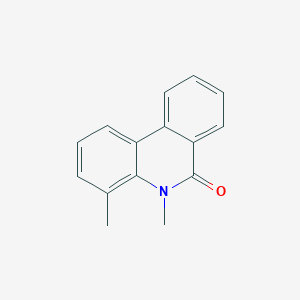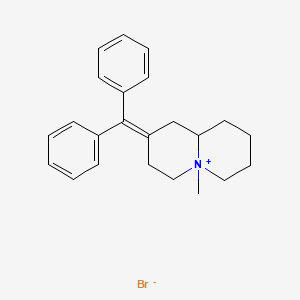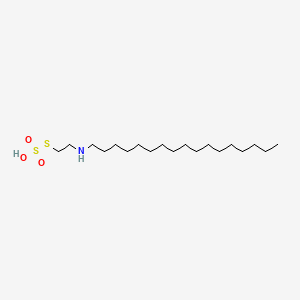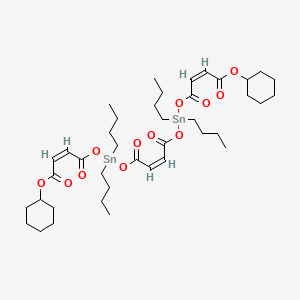
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
准备方法
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- typically involves the reaction of organotin precursors with appropriate diacids and esters under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where ligands attached to the tin atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands
科学研究应用
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Biology: Its potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of this compound involves its ability to interact with various molecular targets through its tin atoms and oxygen bridges. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved often include coordination chemistry mechanisms, where the tin atoms act as central coordination points for other ligands .
相似化合物的比较
Compared to other organotin compounds, 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is unique due to its multiple oxygen bridges and the presence of dicyclohexyl ester groups. Similar compounds include:
- Dibutyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate
- Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications .
属性
CAS 编号 |
68109-86-4 |
|---|---|
分子式 |
C40H64O12Sn2 |
分子量 |
974.3 g/mol |
IUPAC 名称 |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.C4H4O4.4C4H9.2Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*6-8H,1-5H2,(H,11,12);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*7-6-;2-1-;;;;;; |
InChI 键 |
QVSXFYNCKWOCMA-OGUYYKQXSA-J |
手性 SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


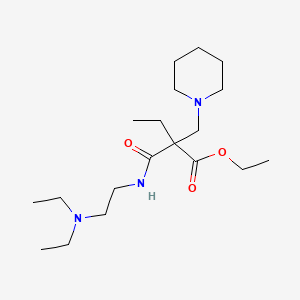
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
